molecular formula C10H14O2 B14132013 1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid CAS No. 89056-30-4

1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B14132013
CAS No.: 89056-30-4
M. Wt: 166.22 g/mol
InChI Key: GWJDKGXQBGVSAV-UHFFFAOYSA-N
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Description

1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O2 It is characterized by a cyclobutane ring substituted with a pent-3-yn-1-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with pent-3-yn-1-yl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclobutane derivative, followed by the addition of pent-3-yn-1-yl bromide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the pent-3-yn-1-yl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of signaling cascades that lead to desired biological effects .

Comparison with Similar Compounds

  • 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid
  • 3-Oxocyclobutanecarboxylic acid

Comparison: 1-(Pent-3-yn-1-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the pent-3-yn-1-yl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 1-(Prop-2-yn-1-yl)cyclobutane-1-carboxylic acid has a shorter alkyne chain, affecting its steric and electronic properties .

Properties

CAS No.

89056-30-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-pent-3-ynylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H14O2/c1-2-3-4-6-10(9(11)12)7-5-8-10/h4-8H2,1H3,(H,11,12)

InChI Key

GWJDKGXQBGVSAV-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1(CCC1)C(=O)O

Origin of Product

United States

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